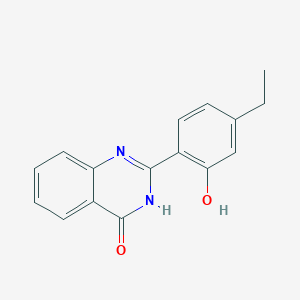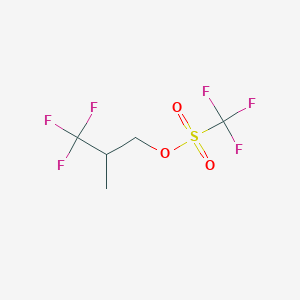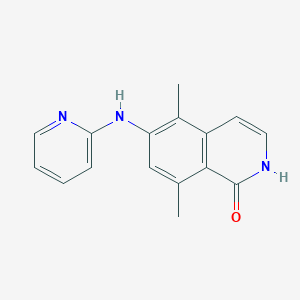![molecular formula C17H13NS B11854578 5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23018-34-0](/img/structure/B11854578.png)
5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted benzothiophenes and isoquinolines can be used, followed by cyclization reactions facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dimethyl1benzothieno[3,2-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl1benzothieno[3,2-g]isoquinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5,11-Dimethyl1benzothieno[3,2-g]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
23018-34-0 |
|---|---|
Molekularformel |
C17H13NS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
5,11-dimethyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H13NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9H,1-2H3 |
InChI-Schlüssel |
DSVKDTXRCZAEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)





![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)



